molecular formula C21H17N3O6S B4699900 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate

2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate

Cat. No.: B4699900
M. Wt: 439.4 g/mol
InChI Key: SVOFOYLBEXWHGX-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, phenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with 4-phenyl-1,3-thiazol-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxoethyl and thiazolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolyl or oxoethyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitrophenyl and thiazolyl groups are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-methyl-1,3-thiazol-2-yl)amino]butanoate
  • 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-ethyl-1,3-thiazol-2-yl)amino]butanoate
  • 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-isopropyl-1,3-thiazol-2-yl)amino]butanoate

Uniqueness

What sets 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate apart from similar compounds is the presence of the phenyl group on the thiazolyl moiety. This structural feature can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c25-18(15-6-8-16(9-7-15)24(28)29)12-30-20(27)11-10-19(26)23-21-22-17(13-31-21)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFOYLBEXWHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
Reactant of Route 6
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate

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